

# FNDR-20123: A Technical Guide to its Anti-Malarial Targets in Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: FNDR-20123 free base

Cat. No.: B11936684

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the molecular targets of FNDR-20123, a potent histone deacetylase (HDAC) inhibitor, in the malaria parasite Plasmodium falciparum. The information presented herein is intended to support further research and development efforts in the field of anti-malarial therapeutics.

#### **Core Mechanism of Action**

FNDR-20123 exerts its anti-malarial activity by targeting and inhibiting histone deacetylases (HDACs), enzymes crucial for the epigenetic regulation of gene expression in P. falciparum.[1] [2] By inhibiting HDACs, FNDR-20123 disrupts the normal acetylation-deacetylation balance of histone proteins, leading to hyperacetylation. This, in turn, alters chromatin structure and gene transcription, ultimately resulting in parasite death.[3] The primary target within the parasite is believed to be PfHDAC1.[3]

### **Quantitative Efficacy and Selectivity**

FNDR-20123 demonstrates potent activity against multiple stages of the P. falciparum lifecycle and exhibits a favorable selectivity profile against human HDACs. A summary of its in vitro inhibitory concentrations (IC50) is provided below.



| Target                               | IC50 (nM) | Reference |
|--------------------------------------|-----------|-----------|
| Plasmodium falciparum HDAC           | 31        | [1][4]    |
| Human HDAC (pan)                     | 3         | [1][4]    |
| P. falciparum Asexual Blood<br>Stage | 41 - 42   | [1][4]    |
| P. falciparum Male<br>Gametocytes    | 190       | [3][4]    |
| P. falciparum Female<br>Gametocytes  | > 5000    | [2][4]    |
| Human HDAC1                          | 25        | [1][5]    |
| Human HDAC2                          | 29        | [1][5]    |
| Human HDAC3                          | 2         | [1][5]    |
| Human HDAC6                          | 11        | [1][5]    |
| Human HDAC8                          | 282       | [1][5]    |

## In Vitro and In Vivo Activity

FNDR-20123 has demonstrated significant anti-malarial activity in both in vitro and in vivo models.



| Assay/Model                           | Key Findings                                                                                            | Reference |
|---------------------------------------|---------------------------------------------------------------------------------------------------------|-----------|
| In Vitro Killing Profile              | Exhibited a better killing profile than atovaquone and was comparable to pyrimethamine.                 | [2][4]    |
| Multi-Drug Resistant (MDR)<br>Strains | Similar IC50 values against sensitive and MDR strains, suggesting a low risk of cross-resistance.[2][4] |           |
| In Vivo Efficacy (Mouse Model)        | Significantly reduced parasitemia when dosed orally and subcutaneously.                                 | [2][4]    |

## **Safety and Pharmacokinetic Profile**

Preclinical studies indicate a promising safety and pharmacokinetic profile for FNDR-20123.

| Parameter                                 | Result                           | Reference |
|-------------------------------------------|----------------------------------|-----------|
| Microsomal Stability<br>(human/mouse/rat) | > 75% remaining after 2 hours    | [2][4]    |
| Plasma Protein Binding<br>(human)         | 57%                              | [2][4]    |
| hERG Liability                            | > 100 µM                         | [2][4]    |
| Cytochrome P450 (CYP) Inhibition          | IC50 > 25 μM for tested isoforms | [2][4]    |
| Cytotoxicity (HepG2 and THP-1 cell lines) | Negligible                       | [2][4]    |

## **Experimental Protocols**

Detailed methodologies for the key experiments cited in this guide are provided below.



### P. falciparum Asexual Blood Stage Assay

The anti-malarial activity of FNDR-20123 against the asexual blood stage of P. falciparum (3D7 strain) was determined as follows:

- P. falciparum 3D7 strain was cultured and maintained at 5% hematocrit and 1% parasitemia.
   [3]
- The parasite culture was treated with serially diluted concentrations of FNDR-20123.
- Parasite proliferation was assessed by measuring the amount of double-stranded DNA using the SYBR Green I assay.[6]
- Relative parasite proliferation was calculated by normalizing the fluorescence of compoundtreated wells against a control (e.g., chloroquine-treated) and subtracting the background.[6]
- The IC50 value was determined from the dose-response curve.

### **Gametocyte-Functional Viability Assay**

The activity of FNDR-20123 against the sexual stage of the parasite was investigated using a gametocyte-functional viability assay.[4] This assay assesses the viability and functionality of male and female gametocytes after drug treatment. The IC50 values were determined for both male and female gametocytes.[4]

### In Vitro Killing Profile Assay

The killing kinetics of FNDR-20123 were compared to standard anti-malarial drugs using the following protocol:[3][4]

- P. falciparum 3D7 strain was treated with FNDR-20123 and standard drugs (atovaquone, artemisinin, chloroquine, pyrimethamine) at a concentration of 10 times their respective IC50 values.[3][4]
- Parasites were treated for 10 hours, and the drug-containing medium was renewed daily.[3]
   [4]
- Samples of the treated culture were taken every 24 hours for up to 120 hours.[3][4]



• The number of viable parasites at each time point was quantified using a limiting dilution technique.[3][4]

### In Vivo Efficacy in a Mouse Model

The therapeutic efficacy of FNDR-20123 was evaluated in a SCID mouse model of human P. falciparum malaria:[4]

- NODscidIL2Rynull mice were infected with P. falciparum.[4]
- Three days post-infection, mice were treated with an oral dose of FNDR-20123 for four consecutive days.[4]
- Parasitemia was monitored and compared to an infected, untreated control group to determine the reduction in parasite load.[4]

### **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the mechanism of action of FNDR-20123 and the general workflow for its preclinical evaluation.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. immune-system-research.com [immune-system-research.com]
- 2. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 1,3-Diphenylureido hydroxamate as a promising scaffold for generation of potent antimalarial histone deacetylase inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [FNDR-20123: A Technical Guide to its Anti-Malarial Targets in Plasmodium falciparum]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11936684#fndr-20123-targets-in-plasmodium-falciparum]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com